molecular formula C18H19NO5 B14889649 (S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate

(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B14889649
M. Wt: 329.3 g/mol
InChI Key: BHQKUUBRJPSPKC-AWEZNQCLSA-N
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Description

(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is known for its unique structure, which includes a benzamido group, a hydroxy-methoxyphenyl group, and a propanoate ester. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate typically involves the reaction of (S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting benzamide is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido group can form hydrogen bonds with active site residues, while the hydroxy and methoxy groups can participate in hydrophobic interactions and van der Waals forces. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Benzamido-3-(4-hydroxyphenyl)propanoate
  • (S)-2-Benzamido-3-(3-methoxyphenyl)propanoate
  • (S)-2-Benzamido-3-(4-methoxyphenyl)propanoate

Uniqueness

(S)-Methyl 2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can enhance its binding affinity and specificity for certain molecular targets. This dual functionality can also provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

methyl (2S)-2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C18H19NO5/c1-23-16-11-12(8-9-15(16)20)10-14(18(22)24-2)19-17(21)13-6-4-3-5-7-13/h3-9,11,14,20H,10H2,1-2H3,(H,19,21)/t14-/m0/s1

InChI Key

BHQKUUBRJPSPKC-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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